REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].C(O)(C)(C)C.Cl[CH2:16][CH:17]([OH:21])[CH2:18][CH2:19][Cl:20].[OH-].[Na+]>O>[Cl:20][CH2:19][CH2:18][CH:17]([OH:21])[CH2:16][O:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([CH3:1])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCCl)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 286 g
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pH of 9.5-10.0 as the reaction
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 40° C. for 48 hr
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform sodium hydroxide at 25° C
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried chloroform solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 110.9 g
|
Type
|
DISTILLATION
|
Details
|
of the product which distilled at 135°-143° C./0.007 mm
|
Type
|
CUSTOM
|
Details
|
and melted at 87°-89° C. after recrystallization with isopropanol and pet. ether (30.60°)
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
ClCCC(COC1=CC(=C(C=C1)Cl)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |